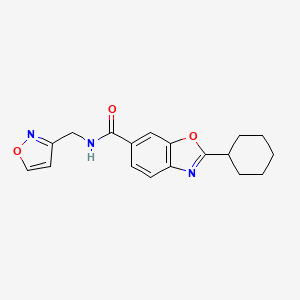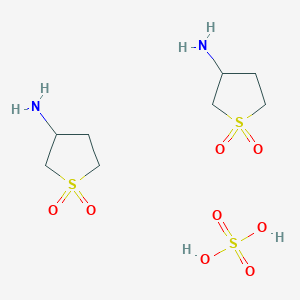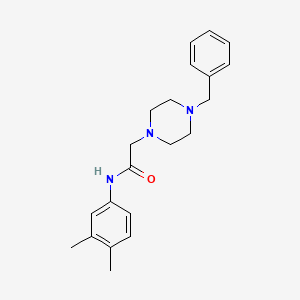![molecular formula C15H8Cl2N10O4 B5059657 5,5'-(dichloromethylene)bis[1-(4-nitrophenyl)-1H-tetrazole]](/img/structure/B5059657.png)
5,5'-(dichloromethylene)bis[1-(4-nitrophenyl)-1H-tetrazole]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5'-(dichloromethylene)bis[1-(4-nitrophenyl)-1H-tetrazole], commonly known as DCTN, is a synthetic compound that has gained significant attention in the field of scientific research. It is a tetrazole-based compound that exhibits potential biological activities, making it a promising candidate for drug development.
Mechanism of Action
The exact mechanism of action of DCTN is not fully understood. However, it is believed to exert its biological activities by interacting with specific molecular targets in the body. For example, DCTN has been shown to bind to the active site of enzymes, thereby inhibiting their activity. It has also been reported to interact with certain receptors in the body, leading to the modulation of various physiological processes.
Biochemical and Physiological Effects:
DCTN has been shown to exhibit a range of biochemical and physiological effects. For example, it has been reported to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth. DCTN has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases. In addition, DCTN has been reported to inhibit the growth of certain bacteria, such as Staphylococcus aureus and Escherichia coli.
Advantages and Limitations for Lab Experiments
DCTN has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, making it readily available for research purposes. DCTN has also been shown to exhibit potent biological activities at relatively low concentrations, making it a promising candidate for drug development. However, there are also limitations associated with the use of DCTN in lab experiments. For example, it has been reported to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of DCTN. One potential area of research is the development of DCTN-based drugs for the treatment of Alzheimer's disease. Another area of research is the investigation of the potential anticancer properties of DCTN. Additionally, further studies are needed to elucidate the exact mechanism of action of DCTN and to identify its molecular targets in the body.
Conclusion:
In conclusion, DCTN is a synthetic compound that exhibits potential biological activities, making it a promising candidate for drug development. It has been extensively studied for its antimicrobial, antitumor, and anti-inflammatory properties, as well as its potential use in the treatment of Alzheimer's disease. The exact mechanism of action of DCTN is not fully understood, but it is believed to interact with specific molecular targets in the body. While there are limitations associated with the use of DCTN in lab experiments, there are also several advantages, including its ease of synthesis and potent biological activities. Future research on DCTN may lead to the development of new drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of DCTN involves the reaction between 4-nitrophenylhydrazine and 1,1,2-trichloroethane-1,2-dione in the presence of sodium azide. The reaction proceeds through the formation of an intermediate, which is then converted to DCTN by the action of sodium hydroxide. The yield of DCTN is reported to be around 70%.
Scientific Research Applications
DCTN has been extensively studied for its potential biological activities. It has been shown to exhibit antimicrobial, antitumor, and anti-inflammatory properties. DCTN has also been reported to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the progression of Alzheimer's disease.
properties
IUPAC Name |
5-[dichloro-[1-(4-nitrophenyl)tetrazol-5-yl]methyl]-1-(4-nitrophenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N10O4/c16-15(17,13-18-20-22-24(13)9-1-5-11(6-2-9)26(28)29)14-19-21-23-25(14)10-3-7-12(8-4-10)27(30)31/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMAMGOQIABFOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)C(C3=NN=NN3C4=CC=C(C=C4)[N+](=O)[O-])(Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[Dichloro-[1-(4-nitrophenyl)tetrazol-5-yl]methyl]-1-(4-nitrophenyl)tetrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,3-dichlorobenzamide](/img/structure/B5059579.png)
![4-[2-(4-biphenylylcarbonyl)hydrazino]-N-(3-chloro-2-methylphenyl)-4-oxobutanamide](/img/structure/B5059594.png)
![4-bromo-N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5059598.png)
![4-[benzyl(methylsulfonyl)amino]-N-bicyclo[2.2.1]hept-2-ylbenzamide](/img/structure/B5059606.png)

![ethyl 2-{[2-(phenylthio)propanoyl]amino}benzoate](/img/structure/B5059616.png)
![N-(3-chloro-2-methylphenyl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide](/img/structure/B5059624.png)


![methyl 4-{3-[4-(aminocarbonyl)-1-piperidinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5059636.png)

![7-[(4-bromophenyl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B5059649.png)
![N-(2,3-dihydro-1H-inden-2-yl)-N'-(3-methoxypropyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5059658.png)
